molecular formula C9H8ClFO3 B1399856 4-Chloro-2-fluoro-3-methoxyphenylacetic acid CAS No. 1323955-64-1

4-Chloro-2-fluoro-3-methoxyphenylacetic acid

Cat. No.: B1399856
CAS No.: 1323955-64-1
M. Wt: 218.61 g/mol
InChI Key: ISTHAWLIXVWDQR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. Based on analogous methoxyphenylacetic acid derivatives, the proton Nuclear Magnetic Resonance spectrum would be expected to show distinctive signals for the aromatic protons, methoxy group, and acetic acid side chain.

The aromatic region would typically display two proton signals corresponding to the remaining hydrogen atoms on the substituted benzene ring. Given the substitution pattern, these protons would appear in the range of 6.8-7.5 parts per million in deuterated chloroform solvent, with specific chemical shifts influenced by the electronic effects of the chlorine, fluorine, and methoxy substituents. The methoxy group would produce a characteristic singlet around 3.8 parts per million, integrating for three protons. The methylene protons of the acetic acid side chain would appear as a singlet around 3.6 parts per million, while the carboxylic acid proton would be observed as a broad signal around 11-12 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation through the observation of nine distinct carbon signals corresponding to the molecular formula. The carbonyl carbon would appear around 170-180 parts per million, while the aromatic carbons would be distributed between 110-160 parts per million depending on their substitution environment. The methoxy carbon would appear around 55-60 parts per million, and the methylene carbon around 40 parts per million.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would be expected to follow established fragmentation patterns for substituted phenylacetic acids. The molecular ion peak would appear at mass-to-charge ratio 218, potentially showing weak intensity due to the presence of the carboxylic acid functionality. The characteristic isotope pattern would reflect the presence of chlorine, showing a molecular ion plus two peak at mass-to-charge ratio 220 with approximately one-third the intensity of the molecular ion peak.

Primary fragmentation pathways would likely include loss of the carboxylic acid functionality through alpha-cleavage, resulting in formation of the substituted benzyl cation at mass-to-charge ratio 173. Further fragmentation would involve loss of the methoxy group, producing fragments at mass-to-charge ratio 142. Additional fragmentations characteristic of halogenated aromatic compounds would include loss of hydrogen fluoride or hydrogen chloride, producing peaks at mass-to-charge ratio 198 and 182, respectively.

Fragment Mass-to-Charge Ratio Proposed Structure Relative Intensity
Molecular Ion 218/220 [M]⁺- Low
Loss of COOH 173/175 [M-45]⁺ Medium
Loss of OCH₃ 187/189 [M-31]⁺ Medium
Loss of HF 198/200 [M-20]⁺ Low
Loss of HCl 182/184 [M-36]⁺ Low

Infrared and Ultraviolet-Visible Spectral Signatures

Infrared spectroscopic analysis would reveal characteristic absorption bands corresponding to the major functional groups present in this compound. The carboxylic acid functionality would produce distinctive broad absorption around 3200-3400 wavenumbers due to the hydroxyl stretch, along with a sharp, intense carbonyl stretch around 1700-1750 wavenumbers. The aromatic carbon-hydrogen stretches would appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches from the methoxy and methylene groups would be observed below 3000 wavenumbers.

The aromatic ring would contribute characteristic stretching and bending vibrations in the 1400-1600 wavenumber region, with additional bands arising from the substitution pattern. The carbon-fluorine bond would produce a strong absorption around 1000-1300 wavenumbers, while the carbon-chlorine stretch would appear at lower frequencies around 600-800 wavenumbers. The methoxy group would contribute characteristic carbon-oxygen stretching around 1000-1100 wavenumbers.

Ultraviolet-visible spectroscopy would reveal electronic transitions characteristic of the substituted aromatic system. The benzene ring would show absorption maxima in the 250-280 nanometer region, with fine structure potentially observable depending on the solvent and substitution effects. The electron-withdrawing nature of the chlorine and fluorine substituents would likely shift these transitions to longer wavelengths compared to unsubstituted phenylacetic acid, while the methoxy group would provide additional conjugation effects.

Physicochemical Properties

Solubility Profile in Organic Solvents and Aqueous Media

The solubility characteristics of this compound reflect the compound's amphiphilic nature, combining hydrophilic carboxylic acid functionality with a lipophilic halogenated aromatic system. The carboxylic acid group provides hydrogen bonding capability and potential for ionization in aqueous media, while the substituted benzene ring contributes hydrophobic character. The presence of the methoxy group introduces additional polarity through its oxygen atom, potentially enhancing solubility in polar organic solvents.

In aqueous systems, the compound would be expected to show pH-dependent solubility, with increased dissolution at elevated pH values due to deprotonation of the carboxylic acid group. The pKa value would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, potentially lowering it compared to unsubstituted phenylacetic acid. Organic solvents such as dimethyl sulfoxide, acetone, and alcohols would likely provide good solubility due to hydrogen bonding interactions with the carboxylic acid and methoxy functionalities.

The compound's LogP value, representing the octanol-water partition coefficient, would reflect moderate lipophilicity due to the halogen substituents balanced against the polar functional groups. This parameter is crucial for understanding the compound's behavior in biological systems and its potential for membrane permeation in pharmaceutical applications.

Thermal Stability and Phase Transition Behavior

Thermal analysis of this compound would reveal important information about its stability profile and phase transitions. The melting point would be influenced by the intermolecular hydrogen bonding patterns established by the carboxylic acid functionality, as well as halogen bonding interactions involving the chlorine and fluorine atoms. Based on related methoxyphenylacetic acid derivatives, the melting point would be expected in the range of 80-120 degrees Celsius.

Thermal gravimetric analysis would provide insights into decomposition pathways and thermal stability limits. The compound would likely show initial mass loss corresponding to dehydration or decarboxylation processes at elevated temperatures. The presence of halogen substituents might influence the decomposition temperature, potentially through the formation of hydrogen halide elimination products.

Differential scanning calorimetry would reveal phase transition temperatures and associated enthalpy changes. The crystalline form would be expected to show a sharp melting endotherm, with the transition temperature depending on the specific crystal packing arrangement and intermolecular interactions. Polymorphism might be observed, as is common with substituted aromatic carboxylic acids, potentially leading to multiple melting points or phase transitions.

Property Expected Range Influencing Factors
Melting Point 80-120°C Hydrogen bonding, halogen interactions
Decomposition Temperature >200°C Thermal stability of halogenated aromatics
Solubility in Water pH-dependent Carboxylic acid ionization
LogP Value 1-3 Balance of polar and lipophilic groups

Properties

IUPAC Name

2-(4-chloro-2-fluoro-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-14-9-6(10)3-2-5(8(9)11)4-7(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTHAWLIXVWDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251095
Record name 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323955-64-1
Record name 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323955-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isolation Method of 4-chloro-2-fluoro-3-methoxyphenylboronic acid

A method involves isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acid by mixing water, a water-miscible organic solvent, and 4-chloro-2-fluoro-3-substituted-phenylboronic acid with a salt to create a water-miscible organic solvent layer and an aqueous layer. The 4-chloro-2-fluoro-3-substituted-phenylboronic acid is then isolated into the water-miscible organic solvent layer and separated from the aqueous layer. The salt addition can be done to a mixture of acetonitrile and water containing 4-chloro-2-fluoro-3-substituted-phenylboronic acid, recovering the desired product into the acetonitrile layer and separating it from the aqueous layer.

Synthesis of 2-(2-Fluoro-3-methoxyphenyl)acetic acid

To synthesize 2-(2-Fluoro-3-methoxyphenyl)acetic acid, oxygen-free ethanol is required and is purged with argon for 60 minutes. Diphenyl diselenide is added and solubilized, followed by the addition of \$$NaBH_4\$$ in portions under constant argon flow. The solution turns colorless and is stirred for 30 minutes at room temperature. Substrate 2 is then added.

2-Fluoro-3-methoxybenzaldehyde is converted to 2,2,2-trichloro-1-(2-fluoro-3-methoxyphenyl)ethanol using chloroform, DMF, and \$$KOH\$$ in methanol. 2-Fluoro-3-methoxybenzaldehyde is dissolved in DMF and chloroform, and the solution is cooled to approximately -10 °C using a salt-ice bath. While cooling under an argon atmosphere, \$$KOH\$$ in methanol is added dropwise. The reaction continues for two hours before being quenched to pH 1 with concentrated aqueous \$$HCl\$$ solution while still cooling. After stirring for 30 minutes at -10 °C, the reaction is allowed to warm to room temperature, and phase separation is performed. The aqueous phase is extracted with toluene (30 mL).

Synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol

The synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction. The process begins with the acylation of a substituted benzene ring, followed by the reduction of the acyl group to an alcohol. The specific conditions, such as the choice of catalysts and solvents, can vary depending on the desired yield and purity. Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Alternative Synthesis of Methoxy-phenylacetic Acid Derivatives

Substituted benzaldehydes 1a and 1b are condensed with nitromethane to generate 2-phenyl-1-nitroethene derivatives 2a and 2b , which react with sodium methoxide to give (1-methoxy-2-nitroethyl)benzene derivatives 3a and 3b . The conversion of compounds 2a and 2b to 3a and 3b is complete in 10 minutes with one equivalent of compound 2 added to two equivalents of sodium methoxide in methanol. Reduction of the nitro group of 3a and 3b with \$$LiAlH_4\$$ in THF yields amines 4a and 4b . Due to the higher hydrophilicity of 4a and 4b , extraction with organic solvent is difficult; the excess lithium aluminum hydride is decomposed by adding a small amount of water, and the mixture is filtered through celite. The THF is evaporated under vacuum without washing with water to improve yields from 40% to 90%. Amines 4a and 4b are coupled with substituted benzyl carboxylic acid using 1,1′-carbonyldiimidazole to give amides.

Chemical Reactions Analysis

4-Chloro-2-fluoro-3-methoxyphenylacetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

Pharmacological Applications

Drug Delivery Systems

  • Description : This compound is being explored for its potential in targeted drug delivery systems, particularly in cancer treatment.
  • Methodology : It is incorporated into covalent organic framework (COF) hydrogels that respond to the acidic environment of tumors, releasing therapeutic agents directly at the target site.
  • Outcomes : Studies have shown significant tumor size reduction in animal models when using these hydrogels containing the compound.

Therapeutic Agent Design

  • Description : The compound is utilized in the design of novel therapeutic agents, especially anti-inflammatory and analgesic drugs.
  • Methodology : Structural modifications enhance interactions with biological targets like inflammatory cytokines or pain receptors.
  • Outcomes : Modified compounds have demonstrated potential in reducing inflammation and pain in preclinical models.

Organic Synthesis

Synthesis of Fluorescent Probes

  • Description : It serves as a building block in synthesizing fluorescent probes crucial for biochemical applications.
  • Methodology : The compound undergoes reactions such as Suzuki coupling to create complex organic molecules.
  • Outcomes : The synthesized probes exhibit high sensitivity and selectivity, making them valuable for detecting biological activities.

Material Science

Development of Fluorescent Materials

  • Description : In material science, this compound is used to develop new materials with fluorescence properties for molecular detection.
  • Methodology : It is utilized to synthesize molecular chains on solid phases that interact with biological systems.
  • Outcomes : Advancements in sensors and imaging agents have been achieved, enhancing molecular detection capabilities.

Environmental Science

Pollutant Detection

  • Description : The compound aids in detecting and analyzing environmental pollutants.
  • Methodology : Fluorescent probes containing the compound bind to specific pollutants for detection and analysis.
  • Outcomes : These applications contribute to monitoring pollution levels and developing cleaner technologies.

Chemical Biology

Enzyme-Substrate Interaction Studies

  • Description : It is employed to study enzyme-substrate interactions related to epigenetic modifications.
  • Methodology : The compound acts as a substrate analog to probe active sites of enzymes involved in DNA methylation processes.
  • Outcomes : Research has elucidated mechanisms of epigenetic enzymes, providing insights into gene regulation.

Summary Table of Applications

Application AreaDescriptionMethodologyOutcomes
PharmacologyDrug delivery systems for cancer treatmentCOF hydrogels responsive to tumor aciditySignificant tumor size reduction in animal models
Design of anti-inflammatory and analgesic drugsStructural modifications for enhanced target interactionPotential reduction in inflammation and pain
Organic SynthesisSynthesis of fluorescent probesSuzuki coupling reactionsHigh sensitivity and selectivity for biological detection
Material ScienceDevelopment of fluorescent materialsSynthesis on solid phasesEnhanced sensors and imaging agents
Environmental ScienceDetection of environmental pollutantsBinding probes to specific pollutantsMonitoring pollution levels
Chemical BiologyStudy of enzyme-substrate interactionsSubstrate analogs for probing enzyme active sitesInsights into gene regulation mechanisms

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methoxyphenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity. These substituents may enhance the compound’s ability to interact with active sites, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Key Differences
4-Chloro-2-fluoro-3-methoxyphenylacetic acid Not explicitly listed* 4-Cl, 2-F, 3-OCH₃ C₉H₇ClFO₃ Reference compound; balanced halogen and methoxy substituents.
4-Chloro-2-fluorophenylacetic acid 194240-75-0 4-Cl, 2-F C₈H₅ClFO₂ Lacks methoxy group; reduced steric hindrance and polarity .
2-Fluoro-4-methoxyphenylacetic acid 883531-28-0 2-F, 4-OCH₃ C₉H₉FO₃ Chlorine replaced with methoxy at 4-position; altered electronic distribution .
2-(4-Chloro-3-methoxyphenyl)acetic acid 13726-19-7 4-Cl, 3-OCH₃ C₉H₉ClO₃ Lacks fluorine; lower electronegativity and acidity .
4-Fluoro-3-methoxyphenylacetic acid 946713-86-6 4-F, 3-OCH₃ C₉H₉FO₃ Chlorine replaced with fluorine at 4-position; impacts lipophilicity .
3-Chloro-2,4-difluorophenylacetic acid 886761-66-6 3-Cl, 2-F, 4-F C₈H₅ClF₂O₂ Additional fluorine at 4-position; increased halogen density and acidity .

Structural and Electronic Effects

  • Halogen Position : Fluorine at the 2-position (ortho to the acetic acid) enhances electron-withdrawing effects, increasing acidity compared to analogs with para-substituted halogens .
  • Methoxy Group : The 3-methoxy substituent (meta to chlorine) introduces steric bulk and moderate electron-donating effects, balancing the electron-withdrawing halogens. This contrasts with compounds like 4-Chloro-2-fluorophenylacetic acid, which lack this group and exhibit lower solubility in polar solvents .

Physicochemical Properties

  • Acidity: The target compound’s acidity (pKa) is influenced by the fluorine and chlorine substituents. Fluorine’s electronegativity lowers the pKa compared to non-fluorinated analogs like 2-(4-Chloro-3-methoxyphenyl)acetic acid .
  • Lipophilicity (LogP) : The methoxy group increases hydrophilicity relative to trifluoromethyl-substituted analogs (e.g., 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid, CAS 914635-43-1), which have higher LogP values due to the CF₃ group .

Biological Activity

4-Chloro-2-fluoro-3-methoxyphenylacetic acid (C9H8ClF O3) is a compound with significant potential in various biological and medicinal applications. Its unique structure, featuring chloro, fluoro, and methoxy substituents, influences its biological activity and interaction with molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C9H8ClF O3
  • Molecular Weight: 218.608 g/mol
  • CAS Number: 1323955-64-1
  • Structure: The compound consists of a phenylacetic acid core modified with a chloro group at the para position, a fluoro group at the ortho position, and a methoxy group at the meta position.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen and methoxy substituents enhances its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding: Its structural similarity to biologically active molecules allows it to interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory mediators.
  • Analgesic Properties: It has been explored for potential analgesic effects, possibly through inhibition of pain pathways.
  • Antimicrobial Activity: Some studies indicate that it may possess antimicrobial properties against certain bacterial strains.

Study 1: Enzyme Inhibition

A study examined the inhibitory effects of this compound on neuronal nitric oxide synthase (nNOS). The results indicated that the compound could effectively inhibit nNOS activity, which is crucial for neuroprotection in neurodegenerative disorders. The binding affinity was determined using an oxyhemoglobin NO capture assay, revealing significant inhibition constants (IC50 values) against various NOS isoforms .

CompoundIC50 (µM)Selectivity Ratio
This compound15nNOS/iNOS: 5

Study 2: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits moderate antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were assessed, showing varying effectiveness depending on the bacterial target.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural identity of 4-Chloro-2-fluoro-3-methoxyphenylacetic acid?

  • Methodology :

  • HPLC Analysis : Use high-performance liquid chromatography (HPLC) with ≥99% purity thresholds, as validated for structurally similar phenylacetic acid derivatives (e.g., 3-Fluoro-4-methoxyphenylacetic acid) .
  • Mass Spectrometry : Compare experimental mass spectra (electron ionization) to reference data for related compounds (e.g., 2-Chloro-6-fluorophenylacetic acid, MW 188.58) to confirm molecular ion peaks and fragmentation patterns .
  • NMR Spectroscopy : Employ 1^1H/13^13C NMR to resolve substituent-specific shifts, referencing analogs like 4-Methoxyphenylacetyl chloride (δ 1.2080 for Cl substituents) .

Q. What safety protocols are critical for handling halogenated phenylacetic acids like this compound?

  • Methodology :

  • Engineering Controls : Use fume hoods and closed systems to minimize airborne exposure, as recommended for chlorinated phenoxyacetic acids .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contaminated clothing; use emergency showers/eye wash stations if exposed .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, as per guidelines for reactive intermediates like Ethyl 4-chloro-2-fluorophenylacetate .

Advanced Research Questions

Q. How can competing substitution reactions during synthesis be minimized to improve yield?

  • Methodology :

  • Reagent Selection : Use regioselective catalysts (e.g., Pd-based) for halogen retention, inspired by methods for 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid synthesis .
  • Temperature Control : Optimize stepwise heating (e.g., 60–80°C for methoxylation, then 100°C for chlorination) to reduce side reactions, as seen in triazolothiadiazine syntheses .
  • Monitoring : Track intermediates via thin-layer chromatography (TLC) or in situ FTIR to isolate pure products .

Q. What computational and experimental approaches elucidate substituent effects on electronic properties?

  • Methodology :

  • DFT Calculations : Model electron-withdrawing effects of Cl/F substituents using software (e.g., Gaussian), referencing IUPAC data for 2,4-Dichlorophenoxyacetic acid (InChIKey: OVSKIKFHRZPJSS) .
  • Electrochemical Analysis : Measure redox potentials via cyclic voltammetry, comparing to 4-Hydroxyphenylacetic acid (PubChem CID 107153) to assess substituent-driven reactivity .
  • X-ray Crystallography : Resolve crystal structures to correlate substituent positions with intermolecular interactions, as done for Mosher acid derivatives .

Data Contradiction Resolution

Q. How should discrepancies in spectral data (e.g., NMR, MS) be resolved for this compound?

  • Methodology :

  • Cross-Validation : Compare data across multiple techniques (e.g., HPLC retention time vs. NMR integration) to confirm purity >95%, as required for 3-Methoxyphenylacetic acid .
  • Reference Standards : Use certified analogs (e.g., DL-3-Hydroxy-4-methoxymandelic Acid, SMILES: COC1=C(C=C(C=C1)C(C(=O)O)O)O) to calibrate instruments .
  • Collaborative Analysis : Share raw data with platforms like NIST Chemistry WebBook to validate against published spectra (e.g., GUAIAAXDEJZRBP-UHFFFAOYSA-N for chlorinated analogs) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-fluoro-3-methoxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-fluoro-3-methoxyphenylacetic acid

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